4,4'-Dinitrochalcone: Synthetic Protocols, Structural Characterization, and Material Applications
4,4'-Dinitrochalcone: Synthetic Protocols, Structural Characterization, and Material Applications
Executive Summary
This technical guide details the synthesis, characterization, and physicochemical properties of 4,4'-Dinitrochalcone (1,3-bis(4-nitrophenyl)-2-propen-1-one).[1] Unlike the more common "push-pull" chalcones (which feature donor-acceptor motifs), 4,4'-dinitrochalcone represents an Acceptor-
Part 1: Molecular Architecture & Physicochemical Profile[1]
The 4,4'-dinitrochalcone molecule consists of two p-nitrophenyl rings bridged by an
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | (E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one | Trans-isomer is thermodynamically favored.[1] |
| CAS Number | 1222-98-6 (General Nitrochalcone family) / Specific Isomer Check Required | Note: Often indexed under general dinitrochalcones.[1] |
| Molecular Formula | ||
| Molecular Weight | 298.25 g/mol | |
| Appearance | Pale yellow to mustard microcrystalline solid | Color intensity depends on crystal packing.[1] |
| Melting Point | 192°C – 195°C | High MP due to strong intermolecular dipole interactions. |
| Solubility | Low in EtOH, Hexane; High in DMF, DMSO, Acetone | Recrystallization often requires Glacial Acetic Acid or DMF/EtOH mixtures. |
| Electronic Character | Electron-deficient (Electrophilic) | Susceptible to nucleophilic attack at the |
Part 2: Synthetic Pathway (The Claisen-Schmidt Condensation)[1][2][3][4]
Mechanistic Insight
The synthesis utilizes the Claisen-Schmidt condensation , an aldol-type reaction between 4-nitroacetophenone and 4-nitrobenzaldehyde.[1]
Senior Scientist Note: In standard chalcone synthesis, we often worry about the reactivity of the aldehyde. Here, 4-nitrobenzaldehyde is exceptionally electrophilic due to the nitro group, making it highly reactive. However, the 4-nitroacetophenone has highly acidic
Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents
-
Reactant A: 4-Nitroacetophenone (1.65 g, 10 mmol)[1]
-
Reactant B: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)[1]
-
Solvent: Ethanol (Absolute, 30 mL)
-
Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)
Step-by-Step Workflow
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A and Reactant B in 30 mL of ethanol. Note: Slight heating (40°C) may be required to fully dissolve the nitro-compounds.[1]
-
Catalysis Initiation: Cool the mixture to room temperature. Add the NaOH solution dropwise over 5 minutes while stirring vigorously. The solution will darken immediately (formation of the enolate and subsequent condensation).
-
Reaction Phase: Stir the mixture at room temperature for 2–3 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product (
) should appear distinct from the aldehyde ( ).
-
-
Precipitation: The product typically precipitates as a thick solid during the reaction. If not, cool the flask in an ice bath for 30 minutes.
-
Isolation: Filter the solid under vacuum using a Buchner funnel.
-
Purification (Crucial):
-
Wash the crude solid with cold water (3 x 20 mL) to remove excess base (check filtrate pH to ensure neutrality).
-
Wash with cold ethanol (1 x 10 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from boiling Glacial Acetic Acid or a DMF/Ethanol (1:1) mixture.
-
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Visualization: Reaction Mechanism
The following diagram illustrates the base-catalyzed mechanism, highlighting the enolate formation and dehydration steps.
Caption: Figure 1.[1][2][3][4][5] Mechanism of the Claisen-Schmidt condensation. The stability of the nitro-enolate drives the initial step, while dehydration provides the thermodynamic driving force for product precipitation.
Part 3: Spectroscopic Characterization[1][8]
Validating the structure requires confirming the presence of the enone bridge and the two nitro groups, while ensuring the absence of starting materials.
Infrared Spectroscopy (FT-IR)[1]
- Enone: 1660–1670 cm⁻¹. Note: Shifted to lower frequencies compared to saturated ketones due to conjugation.
- Alkenyl: 1600–1620 cm⁻¹.
-
Nitro: Two strong bands are diagnostic.
-
Asymmetric stretch: ~1520 cm⁻¹
-
Symmetric stretch: ~1340–1350 cm⁻¹
-
-
Absence: No broad -OH stretch (3400 cm⁻¹), confirming dehydration of the aldol intermediate.
H-NMR Spectroscopy (400 MHz, DMSO- )
The symmetry of the molecule simplifies the spectrum, but the electron-withdrawing nature of the nitro groups causes significant deshielding (downfield shift).
| Proton Group | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| 7.80 – 7.90 | Doublet | 15.6 Hz | The doublet with large | |
| 8.00 – 8.15 | Doublet | 15.6 Hz | More deshielded than | |
| Aromatic (Ortho to | 8.30 – 8.40 | Doublet/Multiplet | ~8.5 Hz | Highly deshielded by the nitro group's anisotropy and inductive effect. |
| Aromatic (Meta to | 8.00 – 8.20 | Doublet/Multiplet | ~8.5 Hz | Overlap often occurs between the A-ring and B-ring protons.[1] |
Expert Tip: In
Part 4: Functional Applications & Workflow
Synthetic Intermediate (Reduction)
4,4'-Dinitrochalcone is primarily a precursor. Selective reduction (e.g.,
-
Significance: The diamino variant transforms the system from A-
-A to D- -D (Donor-pi-Donor), which significantly enhances Non-Linear Optical (NLO) properties and fluorescence.[1]
Biological Screening (Cytotoxicity)
Nitro-chalcones act as Michael Acceptors.[1] They can form covalent bonds with thiol groups (cysteine residues) in proteins via 1,4-addition.
-
Target: Glutathione S-transferase (GST) inhibition or direct alkylation of tubulin.[1]
-
Toxicity Warning: The bis-nitro motif often correlates with higher cytotoxicity in healthy cells compared to mono-substituted variants.[1]
Experimental Workflow Diagram
Caption: Figure 2. Standardized workflow for the synthesis and purification of 4,4'-dinitrochalcone.
References
-
Claisen-Schmidt Condensation Protocols
-
Crystallographic & Structural Data
-
NMR Characterization of Chalcones
-
Biological Activity of Nitrochalcones
-
Mai, C. W., et al. (2014). Chalcones: A privilege structure in drug discovery. European Journal of Medicinal Chemistry. Link
-
Sources
- 1. 4-NITROCHALCONE | 1222-98-6 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. basjsci.edu.iq [basjsci.edu.iq]
- 4. amarequip.com [amarequip.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
